

Comparative Efficacy of Capivasertib (CBCV) Across Diverse Cancer Models: A Comprehensive Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Capivasertib (CBCV), a potent and selective pan-AKT inhibitor, across various cancer models. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential and to inform future research directions.

Introduction to Capivasertib

Capivasertib (also known as AZD5363) is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3]. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a multitude of cancers, playing a crucial role in cell proliferation, survival, and metabolism. By targeting AKT, Capivasertib aims to disrupt these oncogenic processes. It has shown significant anti-tumor activity in preclinical studies and has been investigated in numerous clinical trials, particularly in breast and prostate cancers[4][5].

Data Presentation: Quantitative Analysis of Capivasertib's Performance

The following tables summarize the in vitro and in vivo efficacy of Capivasertib as a monotherapy and in combination with other anti-cancer agents.

In Vitro Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Target/Cell Line | Cancer Type | IC50 (nM) | Notes |
|--------------------------|------------------------|--------------------------------|---|
| Enzymatic Assay | | | |
| AKT1 | - | 3[6][7] | Cell-free enzymatic assay. |
| AKT2 | - | 7[7] | Cell-free enzymatic assay. |
| AKT3 | - | 7[7] | Cell-free enzymatic assay. |
| Cell-Based Assays | | | |
| HGS27 | Gastric Cancer | 4,600[7] | Cell viability measured by SRB Assay after 72h treatment. |
| AGS | Gastric Cancer | 100[7] | Cell viability measured by SRB Assay after 72h treatment. |
| N87 | Gastric Cancer | 14,180[7] | Cell viability measured by SRB Assay after 72h treatment. |
| SNU-1 | Gastric Cancer | 24,040[7] | Cell viability measured by SRB Assay after 72h treatment. |
| MKN45 | Gastric Cancer | 30,000[7] | Cell viability measured by SRB Assay after 72h treatment. |
| MGC803 | Gastric Cancer | 44,400[7] | Cell viability measured by SRB Assay after 72h treatment. |
| Multiple SCLC cell lines | Small Cell Lung Cancer | Clinically achievable range[8] | Active against a panel of SCLC cell lines. |

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The following table summarizes the effect of Capivasertib on tumor growth in animal models.

| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome |
|--|---------------------------|---|--|
| Monotherapy | | | |
| BT474c (Breast Cancer) | Capivasertib | 100-300 mg/kg, p.o., bid, 2 weeks | Dose-dependent inhibition of tumor growth.[7] |
| AKT1 E17K-mutated tumors | Capivasertib | 400 mg, p.o., bid, 4 days on/3 days off | Objective response rate of 28.6% in patients.[9] |
| Combination Therapy | | | |
| NCI-H82 (SCLC) | Capivasertib + Cisplatin | Capivasertib: 50 mg/kg; Cisplatin: 0.5 mg/kg, i.p. | Nearly complete tumor growth inhibition.[8] |
| PTEN null and PTEN WT Prostate Cancer Xenografts | Capivasertib + Docetaxel | Capivasertib: 0.5–1 μ M post-docetaxel | Delayed outgrowth of docetaxel pre-treated cells.[4] |
| Metastatic Triple-Negative Breast Cancer (TNBC) | Capivasertib + Paclitaxel | Capivasertib: 400 mg, bid, days 2-5, 9-12, 16-19; Paclitaxel: 90 mg/m ² , days 1, 8, 15 (28-day cycle) | Significantly longer Progression-Free Survival (PFS) and Overall Survival (OS). [10] |

Comparative Performance with Other AKT Inhibitors

Capivasertib has been compared, both directly and indirectly, with other AKT inhibitors in preclinical and clinical settings.

- Ipatasertib (GDC-0068): Both are ATP-competitive pan-AKT inhibitors.[2][5][11] Capivasertib is noted for its slightly higher potency across the AKT isoforms based on its low nanomolar IC50 values.[1] In the context of metastatic castration-resistant prostate cancer (mCRPC), the combination of ipatasertib with abiraterone showed more modest PFS benefits, largely confined to the PTEN-low subgroup, whereas capivasertib has demonstrated activity across broader genomic alterations.[12] In triple-negative breast cancer, the phase II PAKT trial (Capivasertib + Paclitaxel) and the LOTUS trial (Ipatasertib + Paclitaxel) showed remarkably consistent results, with both demonstrating a benefit, particularly in patients with PIK3CA/AKT1/PTEN-altered tumors.[13]
- MK-2206: This is an allosteric AKT inhibitor, which binds to a different site on the AKT enzyme than ATP-competitive inhibitors like Capivasertib.[1][5] This difference in mechanism can lead to variations in efficacy and toxicity profiles. One study noted that in contrast to Capivasertib, no significant differences in pre- and post-treatment Ki-67 (a proliferation marker) were observed with MK-2206 in a neoadjuvant trial.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

- Cell Seeding:
 - Harvest cells during their logarithmic growth phase.
 - Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >90%.
 - Resuspend cells in complete culture medium to a density of $0.5\text{--}1.0 \times 10^5$ cells/mL for suspension cells or 1×10^4 to 1.5×10^5 cells/mL for adherent cells.
 - Seed 100 μL of the cell suspension into each well of a 96-well plate.[14]

- Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment (for adherent cells).[\[14\]](#)
- Drug Treatment:
 - Prepare a stock solution of Capivasertib in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the drug in culture medium to achieve the desired final concentrations.
 - Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
 - Incubate the plates for the desired treatment period (e.g., 72 hours).
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 10 µL of the MTT solution to each well.[\[15\]](#)
 - Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[\[16\]](#)
- Solubilization and Absorbance Measurement:
 - Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[\[15\]](#)
 - Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[\[15\]](#)

In Vivo Xenograft Study in Mice

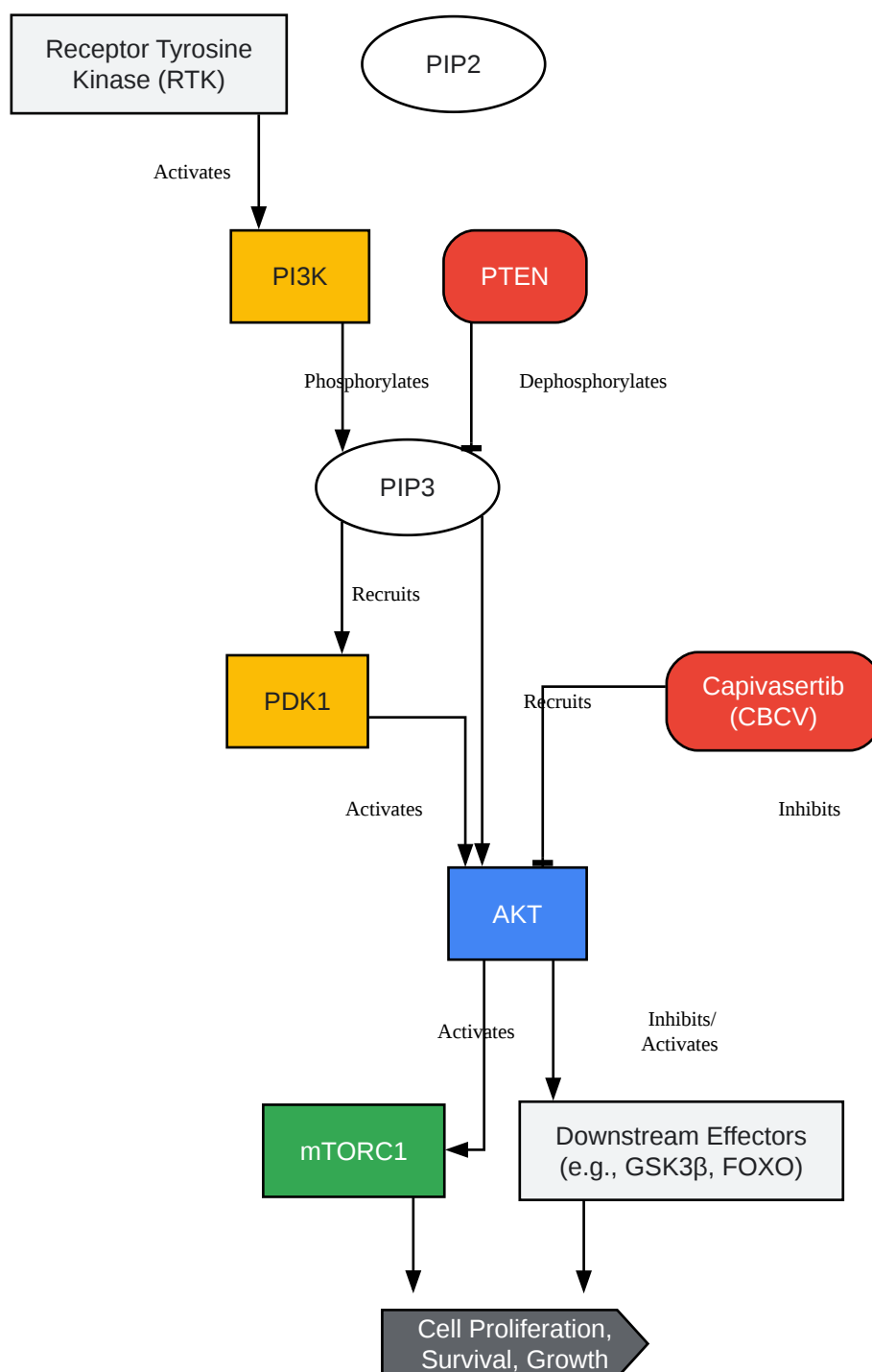
This protocol outlines the general procedure for establishing and evaluating the efficacy of Capivasertib in a breast cancer xenograft model.

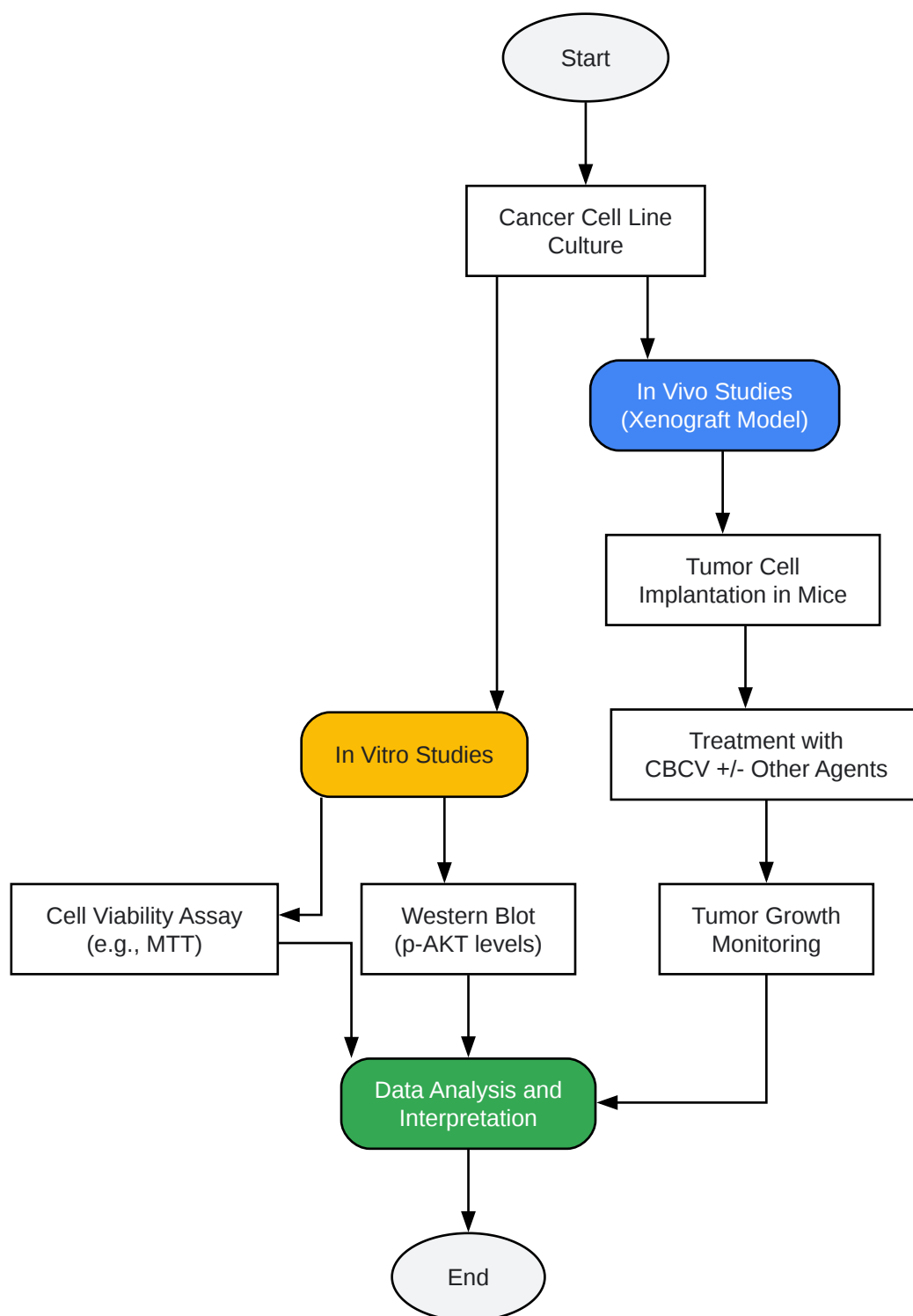
- Cell Preparation and Implantation:
 - Harvest cancer cells (e.g., MCF-7 for estrogen-receptor-positive breast cancer) during their logarithmic growth phase.
 - Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5×10^6 cells/100 μ L.
 - Subcutaneously inject 100 μ L of the cell suspension into the flank of female immunodeficient mice (e.g., nude or SCID mice).[17] For ER-positive models like MCF-7, estrogen supplementation (e.g., estradiol valerate) is required.[18]
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Once tumors reach a predetermined size (e.g., 150-200 mm^3), randomize the mice into treatment and control groups.
- Drug Administration:
 - Prepare Capivasertib for oral administration in a suitable vehicle (e.g., 10% DMSO, 25% w/v Kleptose HPB buffer).[7]
 - Administer the drug or vehicle control to the respective groups according to the planned dosing schedule (e.g., 100 mg/kg, p.o., bid, 4 days on/3 days off).
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.

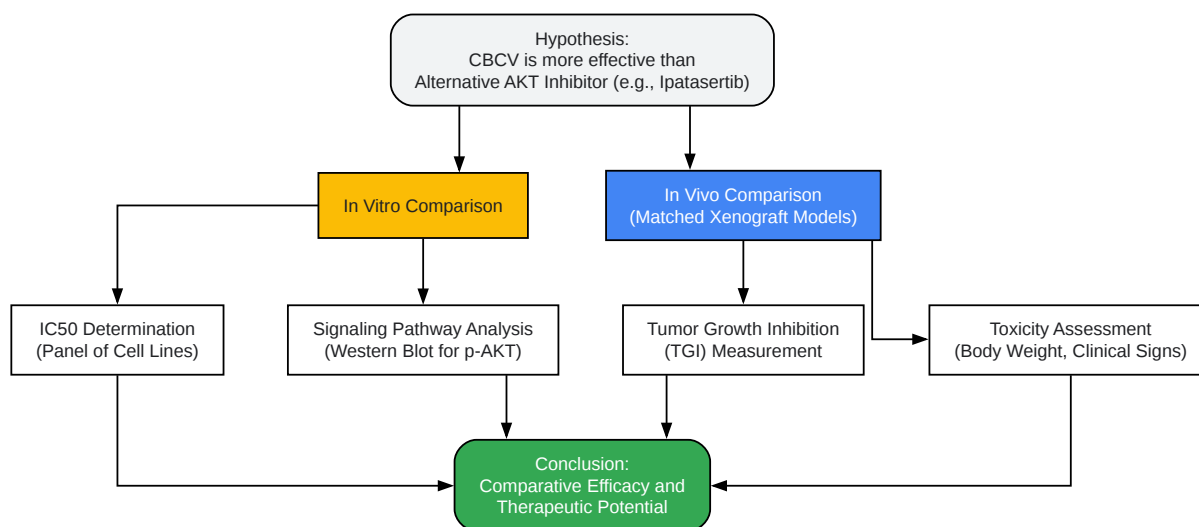
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the study of Capivasertib.







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